1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone

Synthetic Methodology ortho-Alkynylacetophenone Chemistry Domino Cyclization

1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone (CAS 1350843-85-4) is a halogenated diarylacetylene ketone of molecular formula C16H11ClO and molecular weight 254.71 g/mol. It belongs to the ortho-alkynylacetophenone subclass, featuring a 4-chlorophenyl ring linked via an ethynyl (-C≡C-) bridge to an ortho-acetyl-substituted phenyl ring.

Molecular Formula C16H11ClO
Molecular Weight 254.71
CAS No. 1350843-85-4
Cat. No. B2539434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone
CAS1350843-85-4
Molecular FormulaC16H11ClO
Molecular Weight254.71
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1C#CC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H11ClO/c1-12(18)16-5-3-2-4-14(16)9-6-13-7-10-15(17)11-8-13/h2-5,7-8,10-11H,1H3
InChIKeyZAVPSOJSNJLUEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone (CAS 1350843-85-4): Structural Identity and Chemical Classification


1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone (CAS 1350843-85-4) is a halogenated diarylacetylene ketone of molecular formula C16H11ClO and molecular weight 254.71 g/mol [1]. It belongs to the ortho-alkynylacetophenone subclass, featuring a 4-chlorophenyl ring linked via an ethynyl (-C≡C-) bridge to an ortho-acetyl-substituted phenyl ring . The compound is commercially supplied as a research intermediate with documented purities typically ≥95% (confirmed by HPLC, NMR, or GC batch analysis) .

Why Generic Substitution Fails for 1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone (CAS 1350843-85-4)


Within the diarylacetylene ketone class, substitution pattern and halogen identity dictate physicochemical properties and synthetic utility. The ortho-acetyl group in 1350843-85-4 creates a unique intramolecular electronic environment distinct from its para-isomer (CAS 725695-79-4), enabling specific domino cyclization pathways [1]. The 4-chloro substituent imparts a predictable electronic effect and a specific logP shift compared to the non-halogenated analogue (CAS 171258-08-5) [2]. Generic replacement (e.g., swapping to the para-regioisomer or removing the chlorine) would alter reactivity modes, nullifying structure-specific synthetic protocols.

Quantitative Evidence Guide for 1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone (CAS 1350843-85-4): Comparator-Based Differentiation


Ortho-Acetyl Regiochemistry Enables Unique Domino Cyclization vs. Para-Isomer

The ortho-acetyl substitution in 1350843-85-4 places the ketone carbonyl in proximity to the alkyne, a geometric prerequisite for intramolecular heteroalkyne metathesis/annulation cascades. The para-isomer (Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-, CAS 725695-79-4) cannot undergo this transformation. In a representative Ag(I)-catalyzed protocol with ortho-alkynylacetophenone derivatives, naphthyl ketone products were obtained in yields up to 92% [1]. This reactivity profile is inaccessible without the ortho-carbonyl geometry.

Synthetic Methodology ortho-Alkynylacetophenone Chemistry Domino Cyclization

4-Chloro Substituent Modulates Lipophilicity (clogP) vs. Non-Halogenated Analogue

The computed octanol-water partition coefficient (XLogP3-AA) for 1350843-85-4 is 4.3 [1]. For the non-halogenated analogue 1-(2-(phenylethynyl)phenyl)ethanone (CAS 171258-08-5), the predicted XLogP3 is 3.4 (ΔclogP ≈ 0.9 log units) [2]. This difference is attributable to the chlorine atom, which increases membrane permeability potential. Procurement selection should account for this lipophilicity shift when the compound is used as a fragment or scaffold in medicinal chemistry campaigns.

Physicochemical Property Lipophilicity Drug-Likeness

Vendor Batch Purity Documentation (HPLC/NMR) Supports Reproducible Procurement

Multiple vendors supply 1350843-85-4 with documented purity specifications and batch-level QC data. Bidepharm reports standard purity of 96% with available NMR, HPLC, and GC batch certificates . AKSci specifies a minimum purity of 95% . The para-isomer (CAS 725695-79-4) is less commonly stocked and lacks comparable multi-vendor QC documentation. This difference in commercial maturity directly affects procurement reliability and experimental reproducibility.

Quality Control Purity Analysis Reproducibility

Chlorine as a Synthetic Handle Enables Further Derivatization vs. Non-Halogenated Analogues

The 4-chloro substituent on the distal phenyl ring provides a site for downstream palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) without requiring additional functional group installation. The non-halogenated analogue (CAS 171258-08-5) lacks this built-in diversification point. While no head-to-head comparative reaction yield data are publicly available for this specific compound, the class-level precedent indicates that aryl chlorides can participate in cross-coupling reactions with typical yields ranging from 60% to 95% under optimized conditions . This embedded functional handle adds value for library synthesis applications.

Cross-Coupling Derivatization Diversification

Best-Fit Research and Industrial Application Scenarios for 1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone (CAS 1350843-85-4)


Synthesis of Substituted Naphthalene Derivatives via Domino Cyclization

The ortho-acetyl geometry of 1350843-85-4 enables Ag(I)-catalyzed domino cyclization cascades to construct naphthyl ketone scaffolds, a reactivity mode inaccessible to the para-isomer [1]. Procurement is warranted when the synthetic target requires an ortho-alkynylacetophenone precursor for intramolecular heteroalkyne metathesis/annulation.

Medicinal Chemistry Fragment with Tunable Lipophilicity

With a computed XLogP3-AA of 4.3, 1350843-85-4 offers a defined lipophilicity increment (+0.9 log units) over the non-halogenated analogue (XLogP3 = 3.4) [2]. Researchers optimizing lead-like properties can select this compound to systematically probe the impact of chlorine substitution on membrane permeability and target engagement.

Diversification Hub for Parallel Library Synthesis

The 4-chloro substituent serves as a pre-installed cross-coupling handle, enabling direct Suzuki or Buchwald-Hartwig derivatization . This reduces synthetic step count compared to non-halogenated analogues, which require separate halogenation steps. The multi-vendor availability with documented QC (≥95–96% purity) supports reproducible library production.

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies in CNS or Kinase Programs

The diarylacetylene core paired with an ortho-acetyl group and 4-chloro substituent creates a specific electronic and steric profile. While direct biological target data for this compound remain limited, its structural features align with known mGluR and kinase inhibitor pharmacophores. Researchers may procure 1350843-85-4 as a control or comparator in screens where halogenated diarylacetylene SAR is under investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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